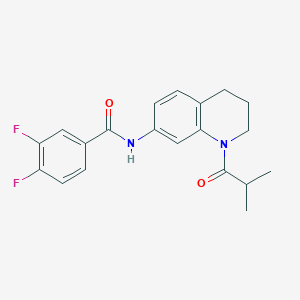

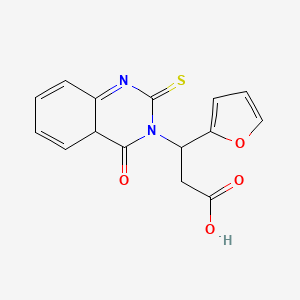

3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using different methods. The purpose of

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which include the core structure of the compound , have been reported to possess significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The compound’s potential as an antiviral agent can be explored further, particularly in the design of new drugs targeting viral infections.

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory effects. This compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for diseases characterized by inflammation, such as arthritis or inflammatory bowel disease .

Cancer Therapeutics

Indole derivatives have been found to exhibit anticancer activities. The compound could be part of research into novel chemotherapeutic agents, especially in targeting specific cancer cell lines or in the development of personalized medicine approaches .

Antioxidant Applications

The antioxidant properties of indole derivatives make them candidates for research into preventing oxidative stress-related diseases. This compound could be studied for its ability to scavenge free radicals and protect cells from damage .

Antimicrobial Effects

Research has indicated that indole derivatives can have potent antimicrobial effects. The compound could be used in the development of new antibiotics or antiseptics, particularly in the face of rising antibiotic resistance .

Neuroprotective Effects

Given the biological activity of indole derivatives in various neurological pathways, this compound could be researched for its neuroprotective effects. It might contribute to treatments for neurodegenerative diseases or brain injuries .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone. The compound could be studied for its potential role in plant growth and development, possibly leading to applications in agriculture and horticulture .

Material Science Applications

While not directly related to the compound , research on similar fluorinated compounds has explored their use in material science, such as in the development of low-melting-point explosives for military applications . This suggests potential avenues for investigating the compound’s properties in material synthesis and engineering.

Propriétés

IUPAC Name |

3,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-9-3-4-13-5-7-15(11-18(13)24)23-19(25)14-6-8-16(21)17(22)10-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPUBJOIAQDDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)

![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)